molecular formula C16H23N3O3S B2624811 N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034233-02-6

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2624811
CAS RN: 2034233-02-6
M. Wt: 337.44
InChI Key: QOORCYFIDHVLEU-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of a protein known as the TRPC6 ion channel, which is involved in various physiological processes.

Mechanism of Action

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide selectively inhibits the TRPC6 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the influx of calcium ions into cells. This reduction in calcium influx has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
Inhibition of the TRPC6 ion channel by N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. These effects include the reduction of vascular smooth muscle contraction, the prevention of cardiac hypertrophy, and the reduction of podocyte injury. In addition, N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its high selectivity for the TRPC6 ion channel. This selectivity allows for the study of the specific effects of TRPC6 inhibition without affecting other ion channels. However, one limitation of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One direction is the development of more potent and selective TRPC6 inhibitors. Another direction is the study of the effects of TRPC6 inhibition in other disease models, such as pulmonary hypertension and cancer. Additionally, the development of more soluble formulations of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide could improve its administration in lab experiments.

Synthesis Methods

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves a series of chemical reactions. The starting material is 3-cyclopropylpyridine, which is reacted with benzyl bromide to form 5-benzyl-3-cyclopropylpyridine. This compound is then reacted with methylsulfonyl chloride to form N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine. The final step involves the reaction of N-benzyl-5-(methylsulfonyl)-3-cyclopropylpyridin-2-amine with piperidine-4-carboxylic acid to form N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide.

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in scientific research due to its ability to selectively inhibit the TRPC6 ion channel. This ion channel is involved in various physiological processes, including vascular smooth muscle contraction, cardiac hypertrophy, and podocyte injury. Inhibition of the TRPC6 ion channel has been shown to have therapeutic potential in the treatment of various diseases, including hypertension, heart failure, and kidney disease.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-23(21,22)19-6-4-14(5-7-19)16(20)18-10-12-8-15(11-17-9-12)13-2-3-13/h8-9,11,13-14H,2-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOORCYFIDHVLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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